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Abstract
Ampelopsin, also known as Dihydromyricetin (DHM), is a natural flavonoid compound

predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1]

[2] Traditionally used in Chinese medicine, this bioactive molecule has garnered significant

scientific interest for its diverse and potent pharmacological activities.[1][3] Preliminary

screenings have revealed its potential as a therapeutic agent across multiple domains,

including oncology, inflammatory diseases, and metabolic disorders. This guide provides a

detailed overview of the initial pharmacological evaluation of Ampelopsin F, presenting key

quantitative data, in-depth experimental protocols, and visualizations of the underlying

molecular mechanisms to facilitate further research and development.

Overview of Pharmacological Effects
Ampelopsin F exhibits a broad spectrum of biological activities, which are primarily attributed

to its potent antioxidant and anti-inflammatory properties.[4][5] These foundational effects

underpin its efficacy in more complex pathological processes. The principal pharmacological

effects identified through preliminary screening include:
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Antioxidant Activity: Ampelopsin F is a powerful free radical scavenger, capable of

mitigating oxidative stress, which is a key factor in numerous chronic diseases.[4][6]

Anti-inflammatory Effects: It effectively modulates inflammatory pathways, reducing the

production of pro-inflammatory cytokines and enzymes.[1][5]

Anticancer Properties: Ampelopsin F has demonstrated the ability to inhibit the proliferation

of various cancer cell lines and induce apoptosis through multiple signaling pathways.[7][8]

[9]

Hepatoprotective Effects: It shows significant protective effects against liver damage,

including alcohol-induced injury and nonalcoholic fatty liver disease (NAFLD).[1][2][10]

Neuroprotective and Anti-aging Effects: Emerging research indicates its potential in

combating neurodegenerative processes and attenuating brain aging.[11]

Metabolic Regulation: Studies suggest Ampelopsin F can improve glucose and lipid

metabolism.[10][12]

Data Presentation: Quantitative Pharmacological
Data
The following tables summarize the quantitative data from preliminary in vitro and in vivo

studies, offering a comparative look at the efficacy of Ampelopsin F across different

pharmacological assays.

Table 1: In Vitro Antioxidant Activity of Ampelopsin F
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Assay Type Target Key Findings
Reference
Compound

Source

DPPH Radical

Scavenging

DPPH Free

Radical

Scavenging

activity of

66.55% to

96.19% at 2 to

10 µg/mL.

Significantly

more efficient

than BHA.

Butylated

hydroxyanisole

(BHA)

[6]

ABTS Radical

Scavenging

ABTS•+ Radical

Cation

Scavenging

activity was

concentration-

dependent and

significantly

higher than BHA.

Butylated

hydroxyanisole

(BHA)

[6]

Ferric Reducing

Antioxidant

Power (FRAP)

Fe³⁺

Exhibited

excellent ferric

reducing power.

Not Specified [6]

Cellular

Antioxidant

Activity (CAA)

Intracellular ROS

EC₅₀: 226.26

µmol/L in L-02

cells.

Quercetin [13]

Table 2: In Vitro Anticancer Activity of Ampelopsin F
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Cell Line
Cancer
Type

Assay
Concentrati
on

Effect Source

MCF-7
Breast

Cancer (ER+)
CCK-8

20-80 µM

(24h)

Dose-

dependent

inhibition of

cell viability.

[8]

MDA-MB-231

Breast

Cancer

(Triple-

Negative)

CCK-8
20-80 µM

(24h)

Dose-

dependent

inhibition of

cell viability.

[8]

MCF-10A

Normal

Breast

Epithelial

CCK-8
20-80 µM

(24h)

No significant

cytotoxicity.
[8]

HL-60 Leukemia Not Specified Not Specified

Downregulate

d Akt

signaling,

inhibited

proliferation,

and induced

apoptosis.

[9]

K-562 Leukemia Not Specified Not Specified

Downregulate

d NF-κB

signaling,

inhibited

proliferation,

and induced

apoptosis.

[9]

Table 3: In Vivo Anti-inflammatory and Hepatoprotective Effects of Ampelopsin F
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Model Condition Dosage
Key
Biomarker
Changes

Outcome Source

LPS-induced

Piglets

Oxidative

Stress
Not Specified

Decreased

malondialdeh

yde and

protein

carbonyl

content;

Enhanced

total

antioxidant

capacity.

Alleviated

LPS-induced

oxidative

stress.

[6]

High-Fat Diet

(HFD) Mice
NAFLD 250 mg/kg

Suppressed

increases in

body, liver,

and

abdominal fat

weight;

Upregulated

CPT1A

expression.

Inhibited lipid

accumulation

and

enhanced

lipid

metabolism.

[10]

Alcohol Diet-

fed Mice

Alcoholic

Liver Disease
250 mg/kg

Reduced

serum levels

of ethanol,

GOT, and

GPT;

Reduced liver

triglycerides.

Reduced risk

of fatty liver

associated

with alcohol

consumption.

[10]

D-gal-

induced Rats

Brain Aging Not Specified Suppressed

miR-34a

expression;

Upregulated

SIRT1;

Downregulate

Attenuated

brain aging

and inhibited

apoptosis.

[11]
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d mTOR

signaling.

Detailed Experimental Protocols
This section details the methodologies for key experiments used in the preliminary

pharmacological screening of Ampelopsin F.

In Vitro Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and

scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease

in its absorbance at a characteristic wavelength.

Protocol:

Prepare a stock solution of Ampelopsin F in a suitable solvent (e.g., ethanol or DMSO).

Create a series of dilutions of the Ampelopsin F stock solution.

Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the

different concentrations of Ampelopsin F or a standard antioxidant (like BHA or Ascorbic

Acid).

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at ~517 nm using a microplate reader.

The percentage of scavenging activity is calculated using the formula: Scavenging (%) =

[(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the

DPPH solution alone and A_sample is the absorbance in the presence of Ampelopsin F.

Cell-Based Assays for Anticancer Activity
Principle: The Cell Counting Kit-8 (CCK-8) assay determines cell viability by using a water-

soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a
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yellow-colored formazan dye, which is soluble in the culture medium. The amount of

formazan generated is directly proportional to the number of living cells.

Protocol:

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere

overnight.

Treat the cells with various concentrations of Ampelopsin F (e.g., 20, 40, 60, 80 µM) for a

specified duration (e.g., 24 hours).[8]

After treatment, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at

37°C.

Measure the absorbance at 450 nm using a microplate reader.

Cell viability is expressed as a percentage relative to the untreated control cells.

Principle: Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. When

cells undergo apoptosis, their chromatin condenses and becomes fragmented. Stained

apoptotic cells exhibit brightly colored, condensed, or fragmented nuclei, which can be

visualized under a fluorescence microscope.

Protocol:

Culture cells on glass coverslips and treat with Ampelopsin F.

Wash the cells with Phosphate-Buffered Saline (PBS).

Fix the cells with 4% paraformaldehyde for 10 minutes.

Wash again with PBS and then stain with Hoechst 33258 solution (e.g., 5 µg/mL) for 15

minutes in the dark.

Wash with PBS to remove excess stain.

Mount the coverslips onto microscope slides and observe the nuclear morphology under a

fluorescence microscope.
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Principle: The 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to

measure intracellular ROS levels. Non-fluorescent DCFH-DA is cell-permeable and is

deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized

to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

Treat cells with Ampelopsin F for the desired time.

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.

Wash the cells with PBS to remove the excess probe.

Measure the fluorescence intensity using a fluorescence microplate reader or flow

cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535

nm.

Visualization of Workflows and Signaling Pathways
Experimental Workflow
The diagram below illustrates a typical workflow for the preliminary pharmacological screening

of a natural compound like Ampelopsin F.
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Phase 1: Preparation & In Vitro Screening

Assay Types

Phase 2: In Vivo Validation

Phase 3: Mechanism of Action
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Purity & Structural
Characterization
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Fig. 1: General workflow for pharmacological screening.
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Signaling Pathways Modulated by Ampelopsin F
The following diagrams illustrate the key molecular pathways through which Ampelopsin F
exerts its pharmacological effects.

Ampelopsin F inhibits inflammation by suppressing the ROS/Akt/NF-κB signaling cascade.[1]

Inflammatory Stimuli
(e.g., LPS)

ROS
(Reactive Oxygen Species)

Akt

IKK

NF-κB

Pro-inflammatory Cytokines
(TNF-α, IL-6, IL-1β)

Transcription

Ampelopsin F

Click to download full resolution via product page

Fig. 2: Inhibition of the ROS/Akt/NF-κB pathway.

Ampelopsin F induces apoptosis in breast cancer cells by triggering mitochondrial dysfunction.

[7][14]
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Fig. 3: Induction of mitochondrial apoptosis.

In breast cancer cells, Ampelopsin F can also induce apoptosis via the generation of ROS and

subsequent ER stress.[8]
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Ampelopsin F

↑ ROS Generation
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Fig. 4: Induction of ER stress-mediated apoptosis.

Ampelopsin F has been shown to attenuate D-gal-induced brain aging by modulating the miR-

34a/SIRT1/mTOR signaling pathway.[11]
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Fig. 5: Modulation of the SIRT1/mTOR anti-aging pathway.

Conclusion and Future Directions
The preliminary pharmacological screening of Ampelopsin F (Dihydromyricetin) has

consistently demonstrated its significant therapeutic potential across a range of disease

models. Its potent antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities are

supported by a growing body of in vitro and in vivo evidence. The compound's ability to

modulate multiple key signaling pathways, such as NF-κB, mTOR, and apoptosis-related

cascades, highlights its promise as a multi-target drug candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b15594484?utm_src=pdf-body-img
https://www.benchchem.com/product/b15594484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For drug development professionals, Ampelopsin F represents a valuable lead compound.

Future research should focus on:

Pharmacokinetic and Bioavailability Studies: A significant challenge for flavonoids is their

often poor bioavailability.[5] Research into novel formulations, such as nano-delivery

systems, is crucial to enhance its therapeutic efficacy.

Lead Optimization: Medicinal chemistry efforts could be directed towards synthesizing

derivatives of Ampelopsin F to improve potency, selectivity, and pharmacokinetic properties.

Advanced In Vivo Studies: Efficacy must be confirmed in more complex, chronic disease

models and orthotopic xenograft models for cancer.[4]

Clinical Trials: Given its high safety profile and traditional use, well-designed clinical trials are

the necessary next step to translate the promising preclinical findings into human therapies,

particularly for conditions like NAFLD and as an adjuvant in cancer treatment.[1][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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